![molecular formula C17H23N B232114 N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine
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Overview
Description
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism Of Action
CPP-115 works by inhibiting the enzyme N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine transaminase, which is responsible for the breakdown of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine in the brain, which can lead to a reduction in seizures and anxiety symptoms.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine in the brain, which can lead to a reduction in seizures and anxiety symptoms. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages And Limitations For Lab Experiments
One advantage of using CPP-115 in lab experiments is its potency and selectivity for N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine transaminase. This allows for precise manipulation of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine levels in the brain, which can be useful in studying the role of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine in various neurological disorders. However, one limitation of using CPP-115 is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. Additionally, further research is needed to better understand the mechanism of action of CPP-115 and its effects on N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine levels in the brain. Finally, future studies should focus on the development of safer and more effective derivatives of CPP-115 for clinical use.
Synthesis Methods
CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification and characterization of the final product to ensure its purity and potency.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and addiction. Studies have shown that CPP-115 increases the levels of N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine in the brain, which can lead to a reduction in seizures and anxiety symptoms. Additionally, CPP-115 has been shown to reduce drug-seeking behavior in animal models of addiction.
properties
Product Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine |
---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C17H23N/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16/h1,9-12,14,16H,5-8,13H2,2-3H3 |
InChI Key |
XTDOGFQXAAXMAB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC#C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC#C |
Origin of Product |
United States |
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